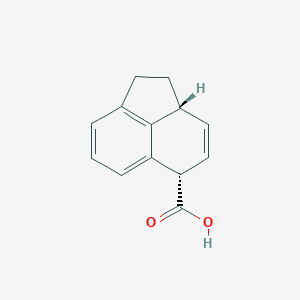
(2aR,5S)-1,2,2a,5-Tetrahydroacenaphthylene-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2aR,5S)-1,2,2a,5-Tetrahydroacenaphthylene-5-carboxylic acid is an organic compound with a unique structure that includes a tetrahydroacenaphthylene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2aR,5S)-1,2,2a,5-Tetrahydroacenaphthylene-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the hydrogenation of acenaphthylene derivatives under specific conditions to introduce the tetrahydro structure. The carboxylic acid group is then introduced through carboxylation reactions, often using Grignard reagents or other carboxylation agents .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
(2aR,5S)-1,2,2a,5-Tetrahydroacenaphthylene-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include various derivatives of the tetrahydroacenaphthylene core, such as ketones, alcohols, and substituted acenaphthylenes .
Wissenschaftliche Forschungsanwendungen
(2aR,5S)-1,2,2a,5-Tetrahydroacenaphthylene-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of polymers and other industrial chemicals
Wirkmechanismus
The mechanism by which (2aR,5S)-1,2,2a,5-Tetrahydroacenaphthylene-5-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that the compound binds to, leading to changes in biochemical pathways. The exact pathways and molecular targets are still under investigation, but they are believed to involve modulation of oxidative stress and inhibition of certain enzymatic activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2aR,5S,14aR)-2a,4a,5,9,9,12b-Hexamethyl-2a,3,4,4a,4b,5,6,7,8,9,10,10a,12,12a,12b,13,14,14a-octadecahydro-2H-piceno[3,4-b]oxete-6a(2bH)-carboxylic acid: This compound shares a similar tetrahydro structure but with additional methyl groups and a different core structure.
(2aR,5S)-2a,3,3,5-tetramethyl-1,2,2a,3,4,5-hexahydroacenaphthylene: Another related compound with a similar core but different substituents.
Eigenschaften
CAS-Nummer |
60143-69-3 |
|---|---|
Molekularformel |
C13H12O2 |
Molekulargewicht |
200.23 g/mol |
IUPAC-Name |
(3aR,5S)-1,2,3a,5-tetrahydroacenaphthylene-5-carboxylic acid |
InChI |
InChI=1S/C13H12O2/c14-13(15)11-7-6-9-5-4-8-2-1-3-10(11)12(8)9/h1-3,6-7,9,11H,4-5H2,(H,14,15)/t9-,11+/m1/s1 |
InChI-Schlüssel |
AJSYTIDHJNJSRH-KOLCDFICSA-N |
Isomerische SMILES |
C1CC2=C3[C@H]1C=C[C@@H](C3=CC=C2)C(=O)O |
Kanonische SMILES |
C1CC2=C3C1C=CC(C3=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


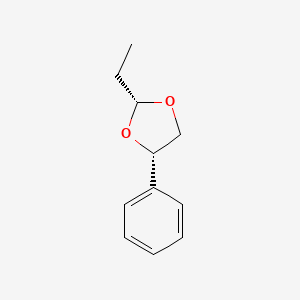
![1-[2-Chloro-2-(phenylsulfanyl)ethenyl]-4-methoxybenzene](/img/structure/B14607810.png)

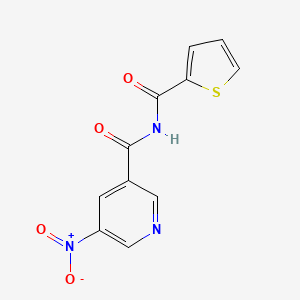
![1-Butanone, 2-bromo-1-[5-(4-bromophenyl)-2-furanyl]-](/img/structure/B14607829.png)

![2-[(E)-tert-Butyldiazenyl]hexan-2-ol](/img/structure/B14607849.png)
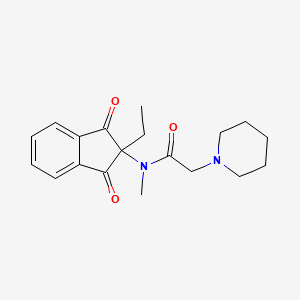
![Diethyl butyl[(2,4-dichlorophenyl)methyl]propanedioate](/img/structure/B14607856.png)

![Phenol, 2-[[[2-(phenylthio)ethyl]imino]methyl]-](/img/structure/B14607865.png)
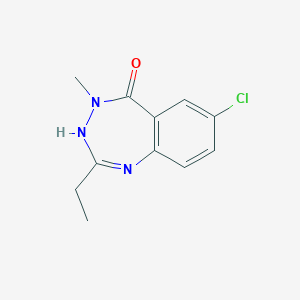
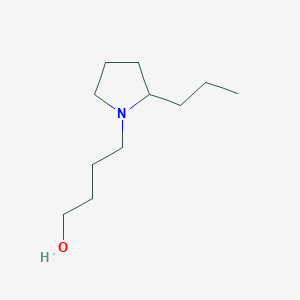
phosphanium iodide](/img/structure/B14607882.png)
